5-(L-Alanyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione
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Overview
Description
5-(L-Alanyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione is a complex organic compound with a unique structure that includes a pyrrolo[3,4-c]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(L-Alanyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione typically involves multiple steps, starting from readily available starting materials. One common approach involves the cyclization of a suitable precursor under specific conditions to form the pyrrolo[3,4-c]pyridine core. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, which has been shown to significantly reduce reaction times and improve yields .
Chemical Reactions Analysis
Types of Reactions
5-(L-Alanyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and solvents like ethanol or dichloromethane. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction could produce an alcohol .
Scientific Research Applications
5-(L-Alanyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has potential as a biochemical probe to study enzyme interactions.
Medicine: It is being investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: The compound can be used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 5-(L-Alanyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound can modulate these pathways by binding to the active site of the enzyme or receptor, thereby altering its activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolo[3,4-c]pyridine derivatives, such as:
- 1H-pyrrolo[2,3-b]pyridine
- 1H-pyrrolo[3,2-c]pyridine
Uniqueness
What sets 5-(L-Alanyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione apart is its unique structure, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C10H15N3O3 |
---|---|
Molecular Weight |
225.24 g/mol |
IUPAC Name |
5-[(2S)-2-aminopropanoyl]-4,6,7,7a-tetrahydro-3aH-pyrrolo[3,4-c]pyridine-1,3-dione |
InChI |
InChI=1S/C10H15N3O3/c1-5(11)10(16)13-3-2-6-7(4-13)9(15)12-8(6)14/h5-7H,2-4,11H2,1H3,(H,12,14,15)/t5-,6?,7?/m0/s1 |
InChI Key |
RZRWVUHJRJVRHS-VTSJMVTISA-N |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC2C(C1)C(=O)NC2=O)N |
Canonical SMILES |
CC(C(=O)N1CCC2C(C1)C(=O)NC2=O)N |
Origin of Product |
United States |
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